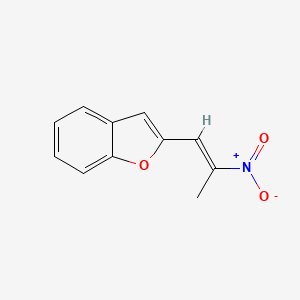![molecular formula C12H15F3N2 B12270390 2-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12270390.png)
2-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. The trifluoromethyl group attached to the piperidine ring enhances its chemical stability and biological activity. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
-
Step 1: Preparation of Boronic Acid Derivative
- React 4-(trifluoromethyl)piperidine with boronic acid to form the boronic acid derivative.
- Conditions: Use a base such as potassium carbonate in an aqueous medium.
-
Step 2: Suzuki-Miyaura Coupling
- Couple the boronic acid derivative with 2-methyl-6-bromopyridine.
- Conditions: Use a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring to form dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated or aminated pyridine derivatives.
Scientific Research Applications
2-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A simpler compound with similar trifluoromethyl and pyridine functionalities.
6-Chloro-2-ethyl-N-[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]benzyl]imidazo[1,2-a]pyridine-3-carboxamide: A more complex compound with additional functional groups.
Uniqueness
2-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to its specific combination of a pyridine ring, a piperidine ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C12H15F3N2/c1-9-3-2-4-11(16-9)17-7-5-10(6-8-17)12(13,14)15/h2-4,10H,5-8H2,1H3 |
InChI Key |
QPBZWUDVZZNZDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12270307.png)
![3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B12270314.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B12270321.png)
![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B12270329.png)

![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12270354.png)
![4-Ethyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12270366.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B12270368.png)
![N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12270378.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12270380.png)
![4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270385.png)
![2-tert-butyl-1-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270399.png)
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B12270403.png)

